molecular formula C17H14N2O3 B12928892 1,3-Dibenzoylimidazolidin-2-one

1,3-Dibenzoylimidazolidin-2-one

Cat. No.: B12928892
M. Wt: 294.30 g/mol
InChI Key: UHOQGAKBUJZNAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Oxoimidazolidine-1,3-diyl)bis(phenylmethanone) is a chemical compound with the molecular formula C17H14N2O3 It is known for its unique structure, which includes an imidazolidine ring bonded to two phenylmethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxoimidazolidine-1,3-diyl)bis(phenylmethanone) typically involves the reaction of imidazolidine derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of (2-Oxoimidazolidine-1,3-diyl)bis(phenylmethanone) may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of the compound. Industrial purification methods, such as distillation and large-scale chromatography, are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: (2-Oxoimidazolidine-1,3-diyl)bis(phenylmethanone) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The phenylmethanone groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the phenylmethanone groups.

Scientific Research Applications

(2-Oxoimidazolidine-1,3-diyl)bis(phenylmethanone) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Oxoimidazolidine-1,3-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with target molecules, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    (2-Oxoimidazolidine-1,3-diyl)bis(phenylmethanone) derivatives: Compounds with similar structures but different substituents on the imidazolidine or phenylmethanone groups.

    Imidazolidine derivatives: Compounds containing the imidazolidine ring but with different functional groups attached.

Uniqueness: (2-Oxoimidazolidine-1,3-diyl)bis(phenylmethanone) is unique due to its specific combination of the imidazolidine ring and phenylmethanone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

1,3-dibenzoylimidazolidin-2-one

InChI

InChI=1S/C17H14N2O3/c20-15(13-7-3-1-4-8-13)18-11-12-19(17(18)22)16(21)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

UHOQGAKBUJZNAP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.